1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride - 111635-08-6

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Catalog Number: EVT-340228
CAS Number: 111635-08-6
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (1-MeTIQ) is an endogenous amine found in the mammalian brain, including humans. [ [], [] ] It is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ), a naturally occurring compound found in various foods and beverages. [ [] ] 1-MeTIQ has garnered significant interest in scientific research due to its potential role in neurological processes and as a lead compound for developing novel therapeutics. [ [], [] ]

Synthesis Analysis

Method 1:

1-MeTIQ can be synthesized from phenethylamine via a multi-step process involving acetylation, cyclization, and reduction. [ [] ] * Acetylation: Phenethylamine reacts with acetyl chloride to form N-phenethylacetamide.* Cyclization: N-phenethylacetamide undergoes cyclization in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) to yield 1-methyl-3,4-dihydroisoquinoline.* Reduction: The double bond in 1-methyl-3,4-dihydroisoquinoline is reduced using a reducing agent such as sodium borohydride (NaBH4) or potassium borohydride (KBH4) to afford 1-MeTIQ. * Salt Formation: Finally, 1-MeTIQ is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.

Method 2:

An alternative approach utilizes α-methylbenzylamine as the starting material and employs a one-step synthesis for enhanced efficiency. [ [] ]

Molecular Structure Analysis

1-MeTIQ is a chiral molecule, existing as two enantiomers: (R)-1-MeTIQ and (S)-1-MeTIQ. [ [] ] The absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a closely related compound, has been determined to be S by X-ray crystallography. [ [] ] This information can be extrapolated to understand the stereochemistry of 1-MeTIQ enantiomers.

Chemical Reactions Analysis
  • N-Methylation: TIQ can be N-methylated to form 1-MeTIQ. This reaction is catalyzed by N-methyltransferase enzymes. [ [] ]
  • Hydroxylation: 1-MeTIQ can be hydroxylated at different positions on the aromatic ring to form various hydroxylated derivatives. [ [] ] These derivatives have been investigated for their potential therapeutic benefits.
  • N-Functional Group Loading: 1-MeTIQ derivatives with different N-functional groups, such as N-propyl, N-propenyl, N-propargyl, and N-butynyl, have been synthesized and evaluated for their pharmacological properties. [ [] ]
Mechanism of Action
  • Modulation of Dopaminergic System: 1-MeTIQ has been shown to interact with the dopaminergic system, influencing dopamine metabolism and neurotransmission. [ [], [] ] It is known that a decrease in 1-MeTIQ levels in the brain is associated with Parkinsonian-like behavior abnormalities in mice. [ [] ]
  • Neuroprotective Effects: Studies have demonstrated that 1-MeTIQ exhibits neuroprotective properties, potentially by protecting dopaminergic neurons from degeneration caused by neurotoxins such as rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [ [], [] ] This protective effect may be attributed to a "shielding effect" on the mitochondria, preventing energy depletion caused by toxins. [ [] ]
  • Anticonvulsant Activity: 1-MeTIQ and some of its derivatives have shown promising anticonvulsant activity in animal models. [ [], [], [] ] This effect may be mediated through its interaction with neurotransmitter systems involved in seizure activity.
Applications
  • Parkinson’s Disease: Research suggests that 1-MeTIQ may have therapeutic potential for Parkinson's disease (PD). Studies have shown that 1-MeTIQ can protect against dopaminergic neurodegeneration induced by rotenone and MPTP, two neurotoxins widely used to model PD in animals. [ [], [] ] The compound appears to exert its neuroprotective effects by inhibiting neuronal cell death and preserving dopamine levels in the brain.
  • Pain Management: Certain derivatives of 1-MeTIQ have displayed antinociceptive activity in animal models, suggesting their potential use as analgesics. [ [] ] Further research is needed to explore the specific mechanisms underlying their pain-relieving properties and their potential for clinical application.
  • Anticonvulsant Development: The demonstrated anticonvulsant activity of 1-MeTIQ and its derivatives in animal models highlights their potential as therapeutic agents for epilepsy and other seizure disorders. [ [], [], [] ] Further investigations are warranted to determine their efficacy and safety profile in humans.

1,2,3,4-Tetrahydroisoquinoline

Compound Description: 1,2,3,4-Tetrahydroisoquinoline (TIQ) is an endogenous amine found in the mammalian brain. It is a precursor to other biologically active tetrahydroisoquinoline derivatives, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] TIQ is also of interest for its potential involvement in the pathogenesis of Parkinson’s disease. []

4-Hydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline (4-hydroxy-TIQ) is a metabolite of 1,2,3,4-Tetrahydroisoquinoline (TIQ). [] It is formed via hydroxylation of TIQ. []

2-Methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-methyl-TIQ) is a minor N-methylated metabolite of 1,2,3,4-Tetrahydroisoquinoline (TIQ). []

Isoquinoline

Compound Description: Isoquinoline is a metabolite of 1,2,3,4-Tetrahydroisoquinoline (TIQ). []

1-Methyl-3,4-dihydroisoquinoline

Compound Description: 1-Methyl-3,4-dihydroisoquinoline is a metabolite of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). []

4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: 4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (4-hydroxy-1MeTIQ) is a metabolite of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). [] It is formed by hydroxylation of the 1MeTIQ. []

2-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: 2-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (2-methyl-1MeTIQ) is a minor N-methylated metabolite of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). []

(R)-(+)- and (-)-(S)-6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolinol)

Compound Description: (+)-(R)- and (-)-(S)-Salsolinol are naturally occurring tetrahydroisoquinoline alkaloids found in the mammalian brain, particularly in individuals with Parkinson's disease. [] They are formed through the condensation of dopamine with acetaldehyde. []

6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: 6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (6-hydroxy-1MeTIQ) is a hydroxylated derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] It shows neuroprotective activity, particularly against salsolinol-induced toxicity. []

5-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: 5-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-hydroxy-1MeTIQ) is a hydroxylated derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] It exhibits neuroprotective activity, particularly against salsolinol-induced toxicity. []

7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: 7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-hydroxy-1MeTIQ) is a hydroxylated derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] This derivative displays neuroprotective activity, especially against salsolinol-induced toxicity. []

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (SK&F 64139)

Compound Description: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (SK&F 64139) is a conformationally rigid benzylamine analog and a high-affinity competitive inhibitor of norepinephrine N-methyltransferase. [, ]

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (LY134046)

Compound Description: 8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (LY134046) is a conformationally rigid benzylamine analog and a potent inhibitor of norepinephrine N-methyltransferase. [, ]

Relevance: While not a direct analog, LY134046 shares structural similarities with 1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in that both compounds belong to the benzylamine class and feature a conformationally restricted structure due to their cyclic nature. Both also act as substrates for rabbit lung N-methyltransferase. [, ]

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Code No. 86040)

Compound Description: This compound is a novel calcium antagonist. It exists as (+) and (-) enantiomers. []

4-(4-Bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (AN12)

Compound Description: This compound exhibits antiulcer activity in rat models, inhibiting gastric acid secretion and reducing stress- and indomethacin-induced ulcers. []

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride ((+)-1a, FR115427)

Compound Description: This compound exhibits potent anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. [] Additionally, it protects CA1 hippocampal neurons from ischemia-induced neuronal degeneration in rats and displays anti-hypoxic activity in mice. []

(+)-4-Methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride ((+)-2a)

Compound Description: (+)-2a is a tetrahydrothieno[3,2-c]pyridine derivative designed as a heteroaromatic analog of (+)-1 (FR115427). [] This compound exhibits significant anticonvulsant activity against NMDA-induced seizures in mice. []

(+)-4-Methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride ((+)-2g)

Compound Description: (+)-2g is another tetrahydrothieno[3,2-c]pyridine derivative designed as a heteroaromatic analog of (+)-1 (FR115427). [] This compound shows significant anticonvulsant activity against NMDA-induced seizures in mice. []

(-)1-Methyl-2-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride ((-)-3a)

Compound Description: (-)-3a is a 1-thienyl-1,2,3,4-tetrahydroisoquinoline derivative developed as a heteroaromatic analog of (+)-1 (FR115427). [] It exhibits significant anticonvulsant activity against NMDA-induced seizures in mice. []

1-Methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (2)

Compound Description: Compound 2 is a 1,1-disubstituted tetrahydroisoquinoline analog designed to investigate the structure-activity relationship of Trimetoquinol. [] It exhibited limited beta-adrenergic activity compared to Trimetoquinol. []

1-Benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (3)

Compound Description: Compound 3 is another 1,1-disubstituted tetrahydroisoquinoline analog designed to investigate the structure-activity relationship of Trimetoquinol. [] Interestingly, it displayed selective beta1-blocking activity in the guinea pig trachea, contrasting with Trimetoquinol's broader beta-adrenergic activity. []

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (3)

Compound Description: This compound exhibits potent analgesic and anti-inflammatory activities. [] Notably, it demonstrates a more pronounced anti-inflammatory effect than diclofenac sodium at specific doses. []

1-Methyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This 1-MeTIQ derivative demonstrates neuroprotective effects against MPTP-induced Parkinsonian-like symptoms in mice. [] It effectively inhibits the MPTP-induced reduction of striatal dopamine content and the number of nigral tyrosine hydroxylase-positive cells. []

1-Methyl-N-butynyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This 1-MeTIQ derivative shows neuroprotective properties against MPTP-induced Parkinsonian-like symptoms in mice. [] It effectively prevents the MPTP-induced decrease in dopamine transporter expression. []

1-Methyl-N-propyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This 1-MeTIQ derivative exhibits some efficacy in reducing MPTP-induced bradykinesia in mice, but its neuroprotective effects are less pronounced than those of the N-propargyl and N-butynyl derivatives. []

5,6-Dimethyl-2-(4-Fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl) Pyrimidine Hydrochloride (YH1885)

Compound Description: YH1885 is a novel acid pump antagonist. Its oral bioavailability is dose-dependent due to the saturation of its transporter and its limited solubility. []

YH957, YH1070, and YH1041

Compound Description: These compounds are structural analogs of YH1885. They are also inhibitors of the transporter responsible for YH1885's absorption. []

N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a tetrahydroisoquinoline derivative whose ORD spectrum is sensitive to protonation and solvent effects. []

Properties

CAS Number

111635-08-6

Product Name

1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H

InChI Key

CFEGVJOLMOPMHU-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CCN1.Cl

Canonical SMILES

CC1C2=CC=CC=C2CCN1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.